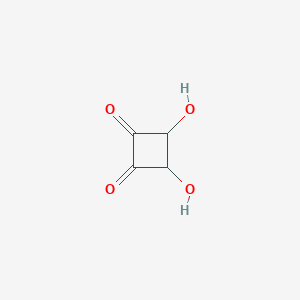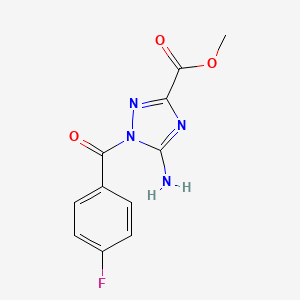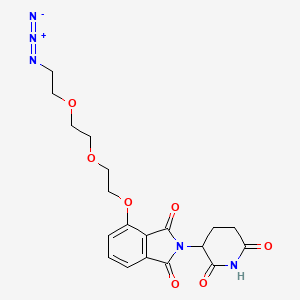![molecular formula C17H31BO2 B12368488 [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID: is a boronic acid derivative with the molecular formula C17H31BO2 and a molecular weight of 278.24 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a pentyl group and a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID typically involves the reaction of a cyclohexyl derivative with a boronic acid reagent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or other nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In biological research, this compound can be used to study the interactions of boronic acids with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID involves its ability to form reversible covalent bonds with diols and other functional groups. This interaction is facilitated by the boronic acid group, which can undergo reversible reactions with hydroxyl groups to form boronate esters. These interactions are crucial in various chemical and biological processes .
Comparison with Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)phenol
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
- Trans-4-(trans-4-Pentylcyclohexyl)cyclohexylmethanol
Comparison: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID is unique due to its boronic acid functional group, which allows it to participate in specific reactions such as Suzuki-Miyaura cross-coupling. This sets it apart from similar compounds that may lack this functional group and therefore have different reactivity and applications .
Properties
Molecular Formula |
C17H31BO2 |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
[4-(4-pentylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C17H31BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h12,14-16,19-20H,2-11,13H2,1H3 |
InChI Key |
NSKYCIWGCMDXSO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCC(CC1)C2CCC(CC2)CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


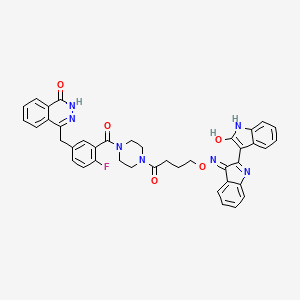
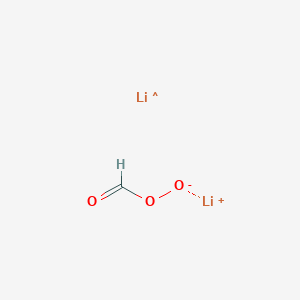
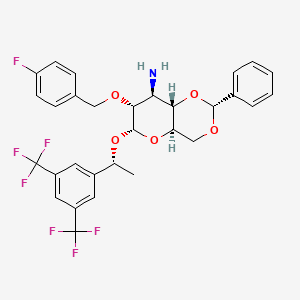
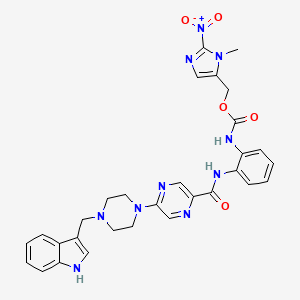
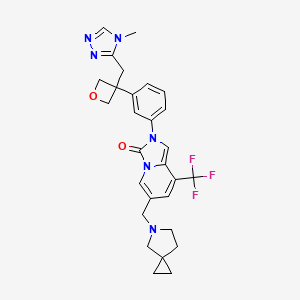
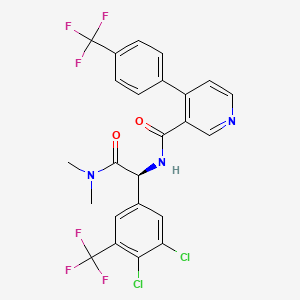
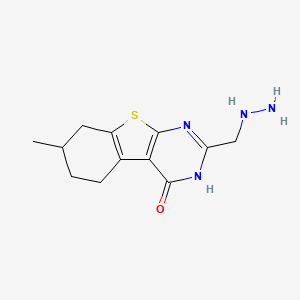
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
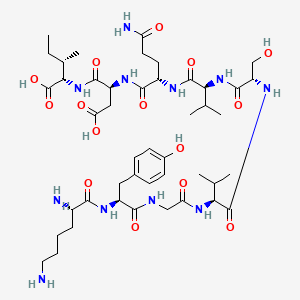
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
